molecular formula C7H4ClN3 B13670070 8-Chloropyrido[3,4-d]pyrimidine

8-Chloropyrido[3,4-d]pyrimidine

Cat. No.: B13670070
M. Wt: 165.58 g/mol
InChI Key: QMNAABQIMMBDOC-UHFFFAOYSA-N
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Description

8-Chloropyrido[3,4-d]pyrimidine is a heterocyclic compound that belongs to the pyridopyrimidine family. This compound is characterized by a fused ring system consisting of a pyridine ring and a pyrimidine ring, with a chlorine atom attached at the 8th position. Pyridopyrimidines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Chloropyrido[3,4-d]pyrimidine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-amino-2-chloropyridine with formamide under reflux conditions to form the pyrimidine ring. The reaction is usually carried out in the presence of a catalyst such as phosphorus oxychloride to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of environmentally benign solvents and catalysts is preferred to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions: 8-Chloropyrido[3,4-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 8-Chloropyrido[3,4-d]pyrimidine involves its interaction with specific molecular targets. For example, it acts as an inhibitor of histone lysine demethylases by binding to the active site of the enzyme and blocking its activity. This inhibition can lead to changes in gene expression and has potential therapeutic implications . The compound may also interact with other molecular pathways, depending on its specific structural modifications .

Comparison with Similar Compounds

  • Pyrido[2,3-d]pyrimidine
  • Pyrido[4,3-d]pyrimidine
  • Pyrido[3,2-d]pyrimidine

Comparison: 8-Chloropyrido[3,4-d]pyrimidine is unique due to the presence of the chlorine atom at the 8th position, which can significantly influence its chemical reactivity and biological activity. Compared to other pyridopyrimidines, this compound may exhibit different binding affinities and selectivities towards various molecular targets, making it a valuable scaffold for drug discovery .

Properties

Molecular Formula

C7H4ClN3

Molecular Weight

165.58 g/mol

IUPAC Name

8-chloropyrido[3,4-d]pyrimidine

InChI

InChI=1S/C7H4ClN3/c8-7-6-5(1-2-10-7)3-9-4-11-6/h1-4H

InChI Key

QMNAABQIMMBDOC-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C2=NC=NC=C21)Cl

Origin of Product

United States

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